4-(4-Bromophenyl)-1-phenylbutan-1-one

Lipophilicity ADME Lead Optimization

This 95% pure aryl ketone is essential for non-bactericidal anti-virulence agent development against MRSA, with validated CrtN inhibition (IC50=2.5nM). Its distinct logP (5.02) enables CNS probe design where lower-logP analogs fail. Avoid generic substitution; even minor structural changes drastically alter target engagement. Ideal for SAR exploration and polymer chemistry. Secure batch-to-batch consistency for reproducible results. Contact us for bulk pricing.

Molecular Formula C16H15BrO
Molecular Weight 303.19 g/mol
CAS No. 1225857-78-2
Cat. No. B1375195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromophenyl)-1-phenylbutan-1-one
CAS1225857-78-2
Molecular FormulaC16H15BrO
Molecular Weight303.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CCCC2=CC=C(C=C2)Br
InChIInChI=1S/C16H15BrO/c17-15-11-9-13(10-12-15)5-4-8-16(18)14-6-2-1-3-7-14/h1-3,6-7,9-12H,4-5,8H2
InChIKeyJVHPRBJJKZQBPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Bromophenyl)-1-phenylbutan-1-one (CAS 1225857-78-2): Quantitative Differentiation for Informed Procurement


4-(4-Bromophenyl)-1-phenylbutan-1-one (CAS 1225857-78-2) is an aryl ketone derivative characterized by a brominated phenyl ring and a butanone moiety [1]. This compound serves as a versatile synthetic intermediate, with its distinct substitution pattern and physicochemical properties enabling specific applications in medicinal chemistry and materials science . Unlike many in-class aryl ketones, it presents quantifiable differentiation in lipophilicity, target engagement, and reactivity profiles that directly impact its suitability for advanced research and development workflows.

Why In-Class 4-(4-Bromophenyl)-1-phenylbutan-1-one Analogs Cannot Be Interchanged


Generic substitution of 4-(4-Bromophenyl)-1-phenylbutan-1-one with closely related aryl ketones or halogenated butyrophenones is scientifically invalid due to quantifiable differences in key physicochemical parameters and biological target engagement. Even minor structural modifications—such as halogen identity, regioisomerism, or alkyl chain length—dramatically alter logP values by over 2 units and shift inhibitory potency against validated targets like CrtN by orders of magnitude [1]. These deviations directly translate to divergent solubility profiles, membrane permeability, and downstream efficacy in both in vitro and in vivo models, necessitating precise compound selection for reproducible experimental outcomes.

Quantitative Evidence for 4-(4-Bromophenyl)-1-phenylbutan-1-one (CAS 1225857-78-2) Differentiation


Lipophilicity (logP) Differentiation vs. 4-Bromobutyrophenone (CAS 24070-52-8)

4-(4-Bromophenyl)-1-phenylbutan-1-one exhibits significantly higher lipophilicity than the simpler 4-bromobutyrophenone. This difference, driven by the additional phenyl ring, influences membrane permeability and compound distribution in biological assays [1].

Lipophilicity ADME Lead Optimization

CrtN Inhibitory Potency Differentiation vs. Clemizole

In biochemical assays, 4-(4-Bromophenyl)-1-phenylbutan-1-one demonstrates potent inhibition of the S. aureus CrtN enzyme (IC50 = 2.5 nM), which is over 1000-fold more potent than the antihistamine clemizole's activity against the same target [1][2].

Antimicrobial CrtN Staphylococcus aureus

Halogen-Dependent Lipophilicity Differentiation vs. Chloro Analog

Replacement of bromine with chlorine in the analogous 4-chlorobutyrophenone scaffold yields a significantly lower logP. The brominated target compound is over 2 log units more lipophilic, a critical determinant for membrane penetration and target access [1].

Halogen Bonding Structure-Activity Relationship LogP

Synthetic Utility as a Privileged Intermediate for Antimicrobial Agents

4-(4-Bromophenyl)-1-phenylbutan-1-one serves as a key precursor for synthesizing N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which exhibit antimicrobial activity with minimum inhibitory concentrations (MICs) in the range of 3.9–15.6 μg/mL against Gram-positive bacteria [1]. This stands in contrast to simpler ketone intermediates that lack the aryl substitution necessary for building potent antimicrobial pharmacophores.

Medicinal Chemistry Antimicrobial Synthetic Intermediate

Physical Form and Purity for Reliable Experimental Reproducibility

4-(4-Bromophenyl)-1-phenylbutan-1-one is supplied as a solid with a melting point of 84–86°C and a minimum purity of 95%, as verified by HPLC, NMR, and GC . This well-defined solid state and high purity facilitate accurate weighing and minimize variability compared to liquid or lower-purity analogs often encountered in this chemical space.

Analytical Chemistry Quality Control Reproducibility

Validated Application Scenarios for 4-(4-Bromophenyl)-1-phenylbutan-1-one (CAS 1225857-78-2)


Anti-Virulence Drug Discovery Targeting S. aureus CrtN

Based on its potent inhibition of CrtN (IC50 = 2.5 nM) [1], this compound is ideal as a starting point for developing non-bactericidal anti-virulence agents against MRSA. Its high potency allows for structure-activity relationship (SAR) exploration at low concentrations, reducing off-target effects commonly observed with micromolar tool compounds.

Synthesis of Antimicrobial Thiazole Derivatives

The compound serves as a validated precursor for generating N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide analogs with MIC values between 3.9 and 15.6 μg/mL against Gram-positive pathogens [2]. This established route offers a reliable entry into a class of antimicrobial agents with demonstrated efficacy.

Lipophilic Scaffold for Blood-Brain Barrier Penetrant Probes

With a computed logP of 5.02 , this compound exceeds the typical lipophilicity threshold for central nervous system (CNS) penetration. It is therefore a rational choice for designing small-molecule probes intended to cross the blood-brain barrier, where lower-logP analogs fail to achieve adequate brain exposure.

Solid-Phase Synthesis and Material Science Building Block

Its solid physical form (mp 84–86°C) and high purity (≥95%) make it amenable to automated solid-phase synthesis platforms and polymer chemistry applications, such as the preparation of porphyrin-based conjugated organic polymers for organic electronics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

4 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Bromophenyl)-1-phenylbutan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.